molecular formula C11H7F2NO3 B6248468 methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate CAS No. 1863082-01-2

methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate

Cat. No. B6248468
CAS RN: 1863082-01-2
M. Wt: 239.2
InChI Key:
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Description

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate, also known as MDPC, is a synthetic molecule that has been widely studied in recent years due to its potential applications in various fields. MDPC is a type of carboxylic acid ester, which is a class of organic compounds that contain both a carboxylic acid group and an ester group. MDPC has been studied for its potential applications in chemical synthesis, drug design, and other areas.

Scientific Research Applications

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate has been studied for its potential applications in a variety of scientific research fields. For example, it has been studied for its potential use in drug design, as it has been shown to bind to certain receptors in the body and modulate their activity. methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate has also been studied for its potential use in chemical synthesis, as it can be used to form a variety of different compounds. Additionally, methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate has been studied for its potential use in biotechnology, as it has been shown to be able to bind to certain proteins and modify their function.

Mechanism of Action

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate acts by binding to certain receptors in the body and modulating their activity. The exact mechanism by which methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate binds to these receptors is not yet fully understood, but it is believed to involve the formation of hydrogen bonds between the carboxylic acid group of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate and the receptor. Once bound, methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate is able to modulate the receptor’s activity, which can lead to a variety of different effects, depending on the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate are largely dependent on the receptor to which it binds. For example, if methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate binds to a receptor involved in the regulation of blood pressure, it may lead to a decrease in blood pressure. Similarly, if methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate binds to a receptor involved in the regulation of appetite, it may lead to an increase in appetite. Other potential effects of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate include modulation of the immune system, inflammation, and cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate has several advantages for laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. Second, it is highly stable, meaning it can be stored for long periods of time without significant degradation. Finally, it has a wide range of potential applications, making it a versatile tool for researchers.
The main limitation of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate for laboratory experiments is that it is not yet fully understood. As such, researchers must be careful when using it, as its effects may not always be predictable. Additionally, methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate is not yet approved for use in humans, so researchers must take extra precautions when using it in experiments involving humans.

Future Directions

There are a number of potential future directions for methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate research. First, further research is needed to better understand the mechanism by which methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate binds to receptors and modulates their activity. Second, more research is needed to identify potential therapeutic applications of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate. Third, further research is needed to develop more efficient and cost-effective methods for synthesizing methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate. Finally, more research is needed to identify potential side effects of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate and to develop methods for mitigating them.

Synthesis Methods

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate can be synthesized using a variety of methods, including chemical and enzymatic synthesis. Chemical synthesis involves the use of a catalyst to convert the starting materials into the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. In both cases, the reaction conditions must be carefully controlled to ensure the desired product is obtained.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate involves the reaction of 2,6-difluorobenzoyl chloride with methyl 3-amino-4,5-dihydro-oxazole-2-carboxylate in the presence of a base to form the intermediate methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid. This intermediate is then esterified with methanol and a dehydrating agent to yield the final product, methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate.", "Starting Materials": [ "2,6-difluorobenzoyl chloride", "methyl 3-amino-4,5-dihydro-oxazole-2-carboxylate", "base", "methanol", "dehydrating agent" ], "Reaction": [ "Step 1: 2,6-difluorobenzoyl chloride is added to a solution of methyl 3-amino-4,5-dihydro-oxazole-2-carboxylate in the presence of a base such as triethylamine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The resulting intermediate, methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid, is isolated by filtration and washed with water.", "Step 4: Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid is then esterified with methanol and a dehydrating agent such as thionyl chloride or phosphorus pentoxide.", "Step 5: The reaction mixture is heated under reflux for several hours until completion.", "Step 6: The final product, methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate, is isolated by filtration and washed with water." ] }

CAS RN

1863082-01-2

Product Name

methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C11H7F2NO3

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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